molecular formula C19H24N4O2 B2447373 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2310205-83-3

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Numéro de catalogue B2447373
Numéro CAS: 2310205-83-3
Poids moléculaire: 340.427
Clé InChI: DEHPIUJXRCYMSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied in the scientific community for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation reduction, and pain management. In

Mécanisme D'action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea involves the inhibition of several enzymes and pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to reduce inflammation and pain in animal models of arthritis. This compound also reduces neuropathic pain in animal models. Furthermore, this compound has been shown to have a low toxicity profile, making it a potential candidate for clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has several advantages for lab experiments. This compound has a low toxicity profile, making it suitable for in vivo studies. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. This compound is difficult to synthesize, making it expensive and time-consuming to obtain. Furthermore, this compound has poor solubility in water, making it difficult to administer in vivo.

Orientations Futures

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has several potential future directions for scientific research. One potential direction is the investigation of this compound as a therapeutic agent for cancer treatment. In addition, this compound could be investigated as a potential therapeutic agent for other diseases, such as arthritis and neuropathic pain. Furthermore, the synthesis of this compound could be optimized to make it more cost-effective and easier to obtain. Finally, the development of novel formulations of this compound could improve its solubility and make it easier to administer in vivo.
Conclusion:
In conclusion, 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation reduction, and pain management. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further investigation of this compound could lead to the development of novel therapeutic agents for various diseases.

Méthodes De Synthèse

The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea involves several steps. The initial step involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of potassium carbonate in dimethylformamide. The product of this reaction is then reacted with 2-methoxyphenyl isocyanate in the presence of triethylamine in dichloromethane. The final product is then purified using column chromatography to obtain 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea.

Applications De Recherche Scientifique

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent. Several scientific research applications have been investigated, including cancer treatment, inflammation reduction, and pain management. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation reduction has been observed in animal models of arthritis, where this compound has been shown to reduce inflammation and pain. In pain management, this compound has been shown to reduce neuropathic pain in animal models.

Propriétés

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-15(18)21-19(24)20-10-11-23-17(14-8-9-14)12-16(22-23)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHPIUJXRCYMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.